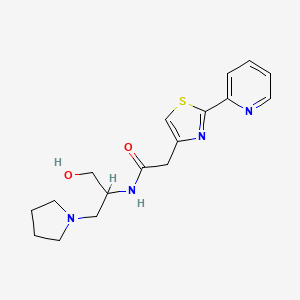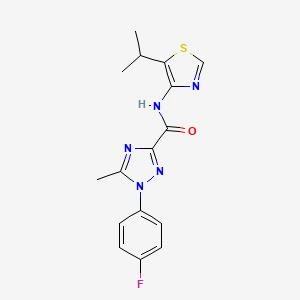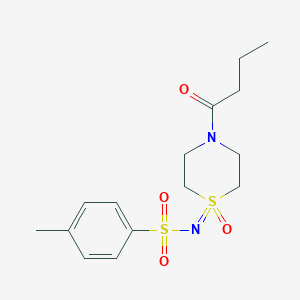![molecular formula C12H14FN3O3 B6967457 3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione](/img/structure/B6967457.png)
3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the reaction of 5-fluoropyridine with a suitable alkylating agent to introduce the methyl group at the 3-position. This intermediate is then subjected to further reactions to introduce the imidazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, which can be used to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluoropyridine ring.
Scientific Research Applications
3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The imidazolidine-2,4-dione structure may also play a role in stabilizing the compound’s interactions with its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-[(5-Fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione stands out due to its unique combination of a fluoropyridine moiety and an imidazolidine-2,4-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(5-fluoropyridin-3-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c1-12(7-19-2)10(17)16(11(18)15-12)6-8-3-9(13)5-14-4-8/h3-5H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIWEHYIIUINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=CN=C2)F)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-benzylimidazol-2-yl)ethyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967384.png)
![2-(3-Acetylphenoxy)-1-[3-(3-hydroxypyrrolidin-1-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6967393.png)
![N-[(2-ethoxyphenyl)methyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967410.png)
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967417.png)

![N-[4-(2-cyclopropylpropanoyl)-1-oxo-1,4-thiazinan-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6967424.png)


![4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B6967437.png)
![3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B6967455.png)
![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B6967478.png)
![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate](/img/structure/B6967481.png)

![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967503.png)
